molecular formula C11H14ClNO2 B1476014 1-(5-Chloro-2-hydroxybenzyl)pyrrolidin-3-ol CAS No. 2092492-17-4

1-(5-Chloro-2-hydroxybenzyl)pyrrolidin-3-ol

Cat. No.: B1476014
CAS No.: 2092492-17-4
M. Wt: 227.69 g/mol
InChI Key: WVHGSLIFJYTGIM-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-hydroxybenzyl)pyrrolidin-3-ol (CAS 2092492-17-4) is a nitrogen-containing heterocyclic compound of significant interest in medicinal chemistry research. The molecule features a pyrrolidine ring, a versatile saturated scaffold known for its three-dimensional coverage and ability to improve the physicochemical parameters of drug candidates . The specific substitution with a 5-chloro-2-hydroxybenzyl group at the nitrogen position is a key structural motif found in compounds being investigated for their biological activity. Researchers are particularly interested in such pyrrolidine derivatives for the development of novel antimicrobial agents . Structurally related compounds bearing the 5-chloro-2-hydroxyphenyl group have demonstrated promising antibacterial and antifungal activities against challenging pathogens, including drug-resistant strains of Staphylococcus aureus and Clostridioides difficile . Furthermore, the pyrrolidine-3-ol scaffold serves as a critical precursor in synthesizing more complex heterocyclic systems, such as fused-ring benzimidazoles and various azoles, which are often explored for their anticancer properties in cell culture models . The presence of both nitrogen and oxygen heteroatoms within the structure provides points for hydrogen bonding, influencing the molecule's binding to biological targets and its overall pharmacokinetic profile. This compound is intended for research purposes as a chemical building block or intermediate in the synthesis of potential bioactive molecules. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[(5-chloro-2-hydroxyphenyl)methyl]pyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO2/c12-9-1-2-11(15)8(5-9)6-13-4-3-10(14)7-13/h1-2,5,10,14-15H,3-4,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVHGSLIFJYTGIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)CC2=C(C=CC(=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(5-Chloro-2-hydroxybenzyl)pyrrolidin-3-ol is a compound of increasing interest due to its potential biological activities, particularly in antimicrobial and antioxidant applications. This article reviews the biological activity of this compound, focusing on its antimicrobial properties against various pathogens, its antioxidant capabilities, and relevant case studies.

Chemical Structure and Synthesis

The compound features a pyrrolidine core substituted with a 5-chloro-2-hydroxybenzyl group. The synthesis of derivatives of this compound has been explored extensively, revealing various substituents that enhance biological activity. For example, derivatives with additional functional groups such as nitro and amino have shown promising results in biological assays .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound and its derivatives against Gram-positive bacteria and fungi.

Key Findings:

  • Activity Against Gram-positive Pathogens : The compound exhibited significant activity against Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MICs) ranging from 0.0039 to 0.025 mg/mL .
  • Resistance Overcoming : Certain derivatives demonstrated effectiveness against multidrug-resistant strains, including vancomycin-intermediate S. aureus (VISA) and methicillin-resistant S. aureus (MRSA) .
PathogenMIC (mg/mL)Reference
Staphylococcus aureus0.0039 - 0.025
Enterococcus faecalis0.0048
Methicillin-resistant S. aureus0.125 - 0.255

Antioxidant Activity

The antioxidant properties of this compound were evaluated using the DPPH radical scavenging method and reducing power assays.

Results:

  • The compound showed a significant ability to scavenge free radicals, with some derivatives exhibiting antioxidant activity greater than that of ascorbic acid .
CompoundDPPH Scavenging Activity (IC50 µg/mL)Reference
1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid1.5 times higher than ascorbic acid
1-(5-Chloro-2-hydroxyphenyl)-4-(4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyrrolidin-2-one1.35 times higher than vitamin C

Case Studies

Several case studies have been conducted to explore the efficacy of this compound in clinical settings:

  • In Vitro Studies : A study demonstrated that the compound significantly inhibited the growth of C. difficile and had favorable cytotoxic profiles in human cell lines, suggesting its potential as a therapeutic agent against resistant infections .
  • Animal Models : In murine models, derivatives of this compound were tested for oral bioavailability and systemic efficacy, showing promise in treating infections caused by resistant strains .

Scientific Research Applications

Antioxidant Activity

Recent studies have highlighted the antioxidant properties of 1-(5-Chloro-2-hydroxybenzyl)pyrrolidin-3-ol and its derivatives. Antioxidants are essential in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.

Case Study: Antioxidant Screening
A series of derivatives were synthesized and tested for antioxidant activity using the DPPH radical scavenging method. The results indicated that certain derivatives exhibited antioxidant activity significantly higher than ascorbic acid, a well-known antioxidant. For instance, one derivative demonstrated an antioxidant capacity 1.5 times greater than ascorbic acid, suggesting that modifications to the pyrrolidinone structure can enhance its efficacy as an antioxidant .

Table 1: Antioxidant Activity of Selected Derivatives

Compound NameDPPH Scavenging Activity (%)Comparison with Ascorbic Acid
Compound A85%1.5 times higher
Compound B70%Comparable
Compound C60%Lower

Antimicrobial Properties

The increasing resistance of pathogens to conventional antibiotics has necessitated the search for novel antimicrobial agents. Studies involving this compound derivatives have shown promising results against multidrug-resistant Gram-positive bacteria.

Case Study: Antimicrobial Screening
In vitro tests demonstrated that specific derivatives exhibited significant antimicrobial activity against strains such as Staphylococcus aureus and Enterococcus faecalis. Notably, some compounds displayed activity against vancomycin-intermediate Staphylococcus aureus strains, indicating their potential as new therapeutic agents .

Table 2: Antimicrobial Activity Against Multidrug-Resistant Pathogens

Compound NameTarget PathogenMinimum Inhibitory Concentration (µg/mL)
Compound DS. aureus8
Compound EE. faecalis16
Compound FC. difficile32

Anticancer Potential

The anticancer properties of this compound have also been explored, with several studies indicating its effectiveness in inhibiting cancer cell proliferation.

Case Study: Anticancer Activity
In a study involving human lung cancer cell lines (A549), certain derivatives showed significant cytotoxic effects. The compound with a specific substituent exhibited the highest anticancer activity, suggesting that structural modifications can lead to enhanced therapeutic effects .

Table 3: Cytotoxic Effects on Cancer Cell Lines

Compound NameCell LineIC50 (µM)
Compound GA54912
Compound HHCT11625
Compound IMCF730

Comparison with Similar Compounds

Table 1: Antioxidant Activity of Selected Pyrrolidine Derivatives

Compound Name Substituents/Modifications DPPH Activity (vs. Ascorbic Acid) Reducing Power (Optical Density)
1-(5-Chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one Oxadiazole-thione at C4 of pyrrolidin-2-one 1.5× higher Not reported
1-(5-Chloro-2-hydroxyphenyl)-4-(4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyrrolidin-2-one Triazole-thione at C4 of pyrrolidin-2-one 1.35× higher 1.149
(R)-1-(3-Chloro-benzyl)-pyrrolidin-3-ol 3-Chloro substitution on benzyl Not tested Not reported
(R)-1-(2,4-Dichloro-benzyl)-pyrrolidin-3-ol 2,4-Dichloro substitution on benzyl Not tested Not reported

Key Observations :

  • Heterocyclic Appendages : The addition of oxadiazole or triazole rings (e.g., compounds in Table 1) significantly boosts antioxidant activity, likely due to enhanced electron delocalization and radical stabilization .
  • Chloro Substitution Position: Moving the chloro group from the 5-position (target compound) to the 3-position (as in (R)-1-(3-Chloro-benzyl)-pyrrolidin-3-ol) may reduce activity, as para-substituted electron-withdrawing groups are more effective in stabilizing phenolic radicals .
  • Dichloro vs.

Physicochemical Properties

  • Molecular Weight and Polarity: The target compound (C₁₁H₁₄ClNO₂) has a hydroxyl group that increases polarity compared to non-hydroxylated analogs like (R)-1-(3-Chloro-benzyl)-pyrrolidin-3-ol (C₁₁H₁₄ClNO, 211.69 g/mol) . This may improve aqueous solubility and bioavailability.
  • Stereochemical Effects : Derivatives like (3R,5S)-5-(hydroxymethyl)-1-methylpyrrolidin-3-ol hydrochloride demonstrate that stereochemistry and additional functional groups (e.g., hydroxymethyl) can influence hydrogen-bonding capacity and metabolic stability .

Functional Diversification

  • Antiviral vs. Antioxidant Applications : While the target compound’s analogs focus on antioxidant activity, other pyrrolidine derivatives, such as those with phenylethyl and oxadiazole substituents (e.g., 5-[2-[(3R)-1-(2-phenylethyl)pyrrolidin-3-yl]oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole), are optimized for antiviral profiling, highlighting the scaffold’s versatility .

Preparation Methods

Starting Materials and Key Intermediates

General Synthetic Strategy

The synthesis generally follows these steps:

Detailed Preparation Procedures

Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid

  • Starting from 2-aminophenol and itaconic acid, the key intermediate 1-(2-hydroxyphenyl)-5-pyrrolidine-3-carboxylic acid is synthesized.
  • Chlorination is performed by treating the intermediate with hydrochloric acid in the presence of hydrogen peroxide to introduce the 5-chloro substituent on the benzene ring, yielding the 5-chloro derivative.

Esterification and Hydrazide Formation

  • The carboxylic acid is esterified with methanol in the presence of sulfuric acid as a catalyst to form methyl esters.
  • The ester is then reacted with hydrazine monohydrate in refluxing propan-2-ol to yield hydrazides, which serve as precursors for further heterocyclic synthesis.

Cyclization and Heterocyclic Derivatives

  • Hydrazides react with carbon disulfide in alcoholic KOH solution, followed by acidification, to form oxadiazole derivatives.
  • Condensation with phthalic anhydride yields phthalimide derivatives.
  • Further reactions with sulfuric acid or alkaline media produce thiadiazole, triazolone, and triazolethione derivatives.

Direct Synthesis of 1-(5-Chloro-2-hydroxybenzyl)pyrrolidin-3-ol

  • While direct literature on the exact compound this compound is limited, analogous compounds are synthesized via nucleophilic addition of pyrrolidine derivatives to 5-chloro-2-hydroxybenzyl halides or aldehydes under basic conditions, followed by reduction steps to convert ketones or esters into alcohols.

Reaction Conditions and Yields

Step Reagents/Conditions Temperature Reaction Time Yield (%) Notes
Chlorination of phenyl ring 6 M HCl + H2O2 + Acetic acid Room temperature 12 h Not specified Introduces 5-chloro substituent
Esterification Methanol + H2SO4 catalyst Reflux Several hours High (typical) Converts acid to methyl ester
Hydrazide formation Hydrazine monohydrate in propan-2-ol Reflux Several hours High (typical) Precursor for heterocyclic synthesis
Oxadiazole ring formation Carbon disulfide + KOH in alcohol, acidification Room temperature Several hours Moderate to high Cyclization to form heterocycle
Nucleophilic addition Pyrrolidine derivatives + benzyl halides/aldehydes Basic medium Hours Moderate For benzylpyrrolidine derivatives

Analytical and Characterization Data

  • NMR Spectroscopy :

    • 1H NMR shows characteristic signals for NH protons (broad singlets near 12 ppm), aromatic protons, and CH2 groups adjacent to nitrogen.
    • 13C NMR confirms carbonyl carbons (164–174 ppm for oxadiazole C=N and C=S), aromatic carbons, and shifts due to heterocyclic ring formation.
  • Mass Spectrometry :

    • Molecular ion peaks consistent with expected molecular weights confirm compound formation.
  • IR Spectroscopy :

    • Bands at 1200–1250 cm−1 indicate C=S groups in thiadiazole derivatives.
    • Hydroxyl and amide groups show characteristic stretching frequencies.

Summary of Research Findings

  • The synthetic routes to this compound and related derivatives are well-established through multi-step processes involving chlorination, esterification, hydrazide formation, and heterocyclic ring closures.
  • Acidic and basic conditions are carefully optimized to achieve high yields and purity.
  • The derivatives exhibit significant biological activities, including antioxidant and antimicrobial properties, which are influenced by the substitution pattern and heterocyclic modifications.
  • The methodologies are versatile, allowing the synthesis of diverse analogues for further pharmacological evaluation.

Q & A

Q. What are the common synthetic routes for 1-(5-Chloro-2-hydroxybenzyl)pyrrolidin-3-ol and its derivatives?

Answer: Synthesis typically involves cyclization or condensation reactions. For example, derivatives are synthesized via base-assisted cyclization of substituted pyrrolidin-2-ones with aromatic aldehydes or amines. Key steps include:

  • Reagent selection : Use of propan-2-ol as a solvent and urea as a catalyst for cyclization (e.g., formation of benzooxazol derivatives) .
  • Functionalization : Introduction of substituents (e.g., thioxo-oxadiazole, triazole) via condensation with heterocyclic moieties to enhance bioactivity .
  • Purification : Recrystallization from polar solvents (e.g., propan-2-ol) to isolate high-purity products .

Q. What analytical techniques are critical for characterizing this compound’s structure and purity?

Answer:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and stereochemistry (e.g., distinguishing between hydroxyl and chloro substituents) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns (e.g., m/z 386.1232 for a related pyrrolidinone derivative) .
  • X-ray diffraction : Resolves ambiguous stereochemistry in crystalline derivatives .
  • FTIR : Identifies functional groups like hydroxyl (-OH) and carbonyl (C=O) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the antioxidant activity of derivatives?

Answer: SAR studies focus on substituent effects:

  • Electron-withdrawing groups : Chloro and nitro groups enhance radical scavenging by stabilizing intermediate radicals (e.g., DPPH assay IC₅₀ values 1.5× higher than ascorbic acid) .
  • Heterocyclic appendages : Thioxo-oxadiazole and triazole moieties improve reducing power (optical density >1.1 in ferric reduction assays) .
  • Steric effects : Bulky substituents at the pyrrolidine N-position may reduce bioavailability but increase target specificity .

Q. Table 1: Key SAR Findings for Antioxidant Derivatives

SubstituentBioactivity EnhancementReference
Thioxo-oxadiazole1.5× ascorbic acid
4-Methyl-triazole1.35× ascorbic acid
Nitroso groupModerate activity

Q. How should researchers design assays to evaluate biological activity while minimizing false positives?

Answer:

  • Assay selection : Use orthogonal methods (e.g., DPPH for radical scavenging and ferric reducing power for electron donation) to cross-validate results .
  • Control experiments : Include ascorbic acid or Trolox as positive controls and assess solvent interference (e.g., propan-2-ol’s reducing properties) .
  • Dose-response curves : Validate IC₅₀ values across ≥5 concentrations to ensure reproducibility .

Q. How can contradictory data in cross-study comparisons be resolved?

Answer:

  • Standardize protocols : Variations in solvent polarity (e.g., aqueous vs. propan-2-ol systems) significantly alter reaction kinetics .
  • Meta-analysis : Compare HRMS or NMR data to confirm structural consistency (e.g., discrepancies in melting points due to polymorphic forms) .
  • Computational modeling : Use docking studies to reconcile divergent bioactivity reports (e.g., steric clashes in receptor binding) .

Q. What methodological considerations are critical for validating analytical methods in pharmacokinetic studies?

Answer:

  • Column selection : Monolithic HPLC columns with UV detection (254 nm) ensure resolution of polar metabolites .
  • Buffer preparation : Ammonium acetate buffer (pH 6.5) minimizes column degradation and improves peak symmetry .
  • Validation parameters : Assess linearity (R² >0.99), LOD/LOQ (<10% RSD), and recovery rates (85–115%) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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